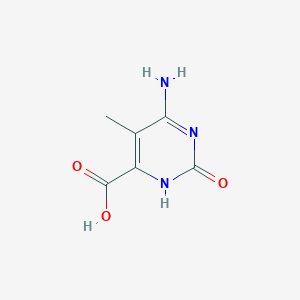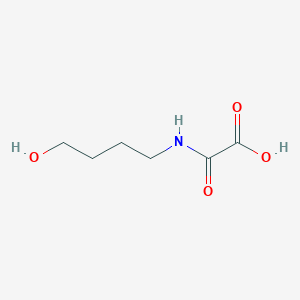
2-((4-Hydroxybutyl)amino)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Hydroxybutyl)amino)-2-oxoacetic acid is an organic compound that features both hydroxyl and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxybutyl)amino)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybutylamine with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific temperature and pH to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological processes, such as the fermentation of genetically modified microorganisms. These microorganisms are engineered to produce the desired compound from inexpensive carbon sources, making the process cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Hydroxybutyl)amino)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.
Applications De Recherche Scientifique
2-((4-Hydroxybutyl)amino)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: The compound is used in the production of biodegradable polymers and other materials.
Mécanisme D'action
The mechanism by which 2-((4-Hydroxybutyl)amino)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical reactions. It may also interact with cellular receptors, influencing signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybutyric acid: Shares the hydroxyl and carboxylic acid functional groups but lacks the amino group.
2-Hydroxyisobutyric acid: Similar structure but with different positioning of functional groups.
3-Hydroxybutyric acid: Another hydroxy acid with a different arrangement of functional groups.
Uniqueness
2-((4-Hydroxybutyl)amino)-2-oxoacetic acid is unique due to the presence of both an amino group and a hydroxyl group on the butyl chain, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.
Propriétés
Formule moléculaire |
C6H11NO4 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-(4-hydroxybutylamino)-2-oxoacetic acid |
InChI |
InChI=1S/C6H11NO4/c8-4-2-1-3-7-5(9)6(10)11/h8H,1-4H2,(H,7,9)(H,10,11) |
Clé InChI |
FUWOGLXAKWTCQU-UHFFFAOYSA-N |
SMILES canonique |
C(CCO)CNC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


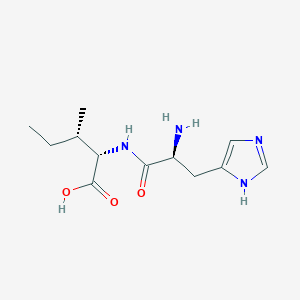
![tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B12931372.png)
![2-(6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide](/img/structure/B12931374.png)

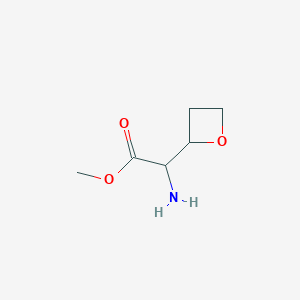
![1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
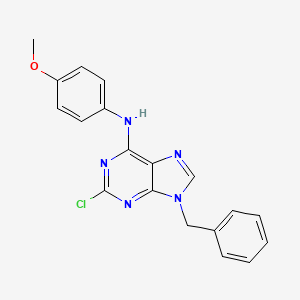
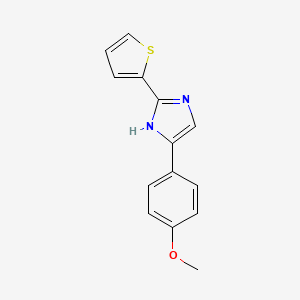
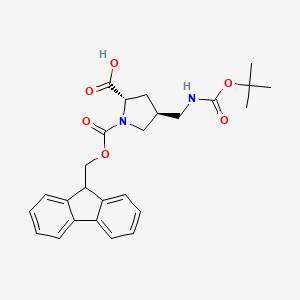

![[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12931416.png)
![12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12931424.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12931427.png)
